molecular formula C29H46N2O6 B1426307 Z-N-Me-Asp(OtBu)-OH DCHA CAS No. 200341-08-8

Z-N-Me-Asp(OtBu)-OH DCHA

Cat. No. B1426307
CAS RN: 200341-08-8
M. Wt: 518.7 g/mol
InChI Key: VTIXCSIGDUSBDL-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-N-Me-Asp(OtBu)-OH DCHA is a chemical compound with the empirical formula C29H46N2O6 and a molecular weight of 518.69 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Z-N-Me-Asp(OtBu)-OH DCHA is represented by the empirical formula C29H46N2O6 . The InChI string representation of its structure is 1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1 .


Physical And Chemical Properties Analysis

Z-N-Me-Asp(OtBu)-OH DCHA is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Backbone Amide Protection

The compound Z-N-Me-Asp(OtBu)-OH DCHA is utilized in peptide synthesis for backbone amide protection. It has been found to prevent aspartimide formation and related side products in Asp‐Xaa, especially Asp‐Gly‐containing peptides. The acid-labile dicyclopropylmethyl (Dcpm) protectant is known for its significant steric hindrance yet it allows N‐terminal H‐(Dcpm)Gly‐peptides to be quantitatively acylated by potent acylating agents. The Dcpm group is inert toward acylations but can be readily removed in the acid deprotection and resin-cleavage step, making it a valuable tool in peptide synthesis (Röder et al., 2010).

Molecular Imprinting

Z-N-Me-Asp(OtBu)-OH DCHA has been used in the preparation of molecularly imprinted polymers. The imprinted film exhibited higher specific recognition ability for the template molecule and showed selective rebinding of amino acids, demonstrating its potential in creating selective, tailor-made receptors for molecular recognition (Lee & Chang, 2009).

Safety And Hazards

Safety data indicates that one should avoid breathing its mist, gas, or vapors and avoid contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIXCSIGDUSBDL-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-N-Me-Asp(OtBu)-OH DCHA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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